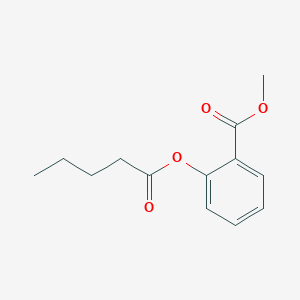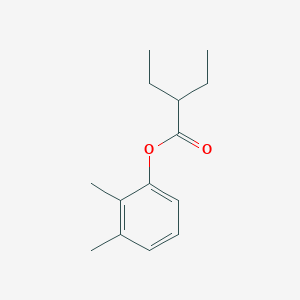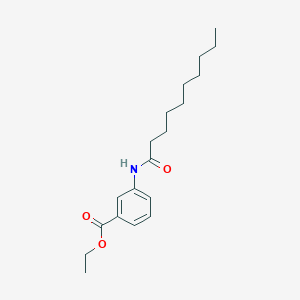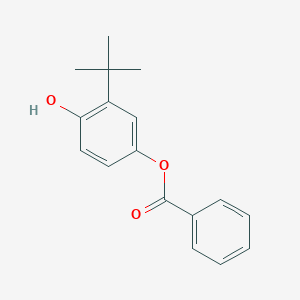
3-tert-butyl-4-hydroxyphenyl benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-tert-butyl-4-hydroxyphenyl benzoate is an organic compound that belongs to the class of phenolic esters It is characterized by the presence of a benzoyloxy group attached to the phenolic ring, along with a tert-butyl group at the ortho position relative to the hydroxyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-tert-butyl-4-hydroxyphenyl benzoate typically involves the esterification of 4-hydroxy-2-tert-butylphenol with benzoyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine, which acts as a catalyst and neutralizes the hydrochloric acid formed during the reaction. The reaction conditions often include a temperature range of 0-5°C to control the rate of reaction and prevent side reactions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction parameters can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 3-tert-butyl-4-hydroxyphenyl benzoate can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones under the influence of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The benzoyloxy group can be reduced to a hydroxyl group using reducing agents like lithium aluminum hydride.
Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups through Friedel-Crafts alkylation or acylation reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Aluminum chloride as a catalyst in Friedel-Crafts reactions.
Major Products Formed:
Oxidation: Quinones.
Reduction: 4-Hydroxy-2-tert-butylphenol.
Substitution: Various alkyl or aryl substituted phenols.
Applications De Recherche Scientifique
3-tert-butyl-4-hydroxyphenyl benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential antioxidant properties and its ability to inhibit certain enzymes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its anti-inflammatory and antimicrobial properties.
Industry: It is used in the production of high-performance materials, including resins and coatings.
Mécanisme D'action
The mechanism of action of 3-tert-butyl-4-hydroxyphenyl benzoate involves its interaction with cellular components. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. It also exerts antioxidant effects by scavenging free radicals and protecting cells from oxidative damage .
Comparaison Avec Des Composés Similaires
Comparison: 3-tert-butyl-4-hydroxyphenyl benzoate is unique due to the presence of the benzoyloxy group, which imparts distinct chemical properties compared to its analogs. For instance, 4-tert-Butylphenol lacks the ester functionality, making it less reactive in certain chemical reactions. Similarly, 2-tert-Butyl-4-methylphenol and 2,4-Di-tert-butylphenol have different substitution patterns, affecting their reactivity and applications .
Propriétés
Formule moléculaire |
C17H18O3 |
|---|---|
Poids moléculaire |
270.32 g/mol |
Nom IUPAC |
(3-tert-butyl-4-hydroxyphenyl) benzoate |
InChI |
InChI=1S/C17H18O3/c1-17(2,3)14-11-13(9-10-15(14)18)20-16(19)12-7-5-4-6-8-12/h4-11,18H,1-3H3 |
Clé InChI |
CXBDNMWDNBANSF-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=C(C=CC(=C1)OC(=O)C2=CC=CC=C2)O |
SMILES canonique |
CC(C)(C)C1=C(C=CC(=C1)OC(=O)C2=CC=CC=C2)O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
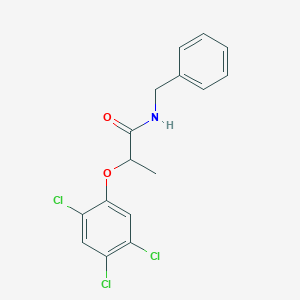
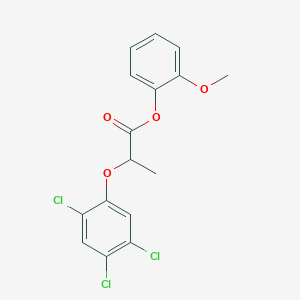
![Ethyl 2-{[2-(2,4,5-trichlorophenoxy)propanoyl]amino}benzoate](/img/structure/B310586.png)
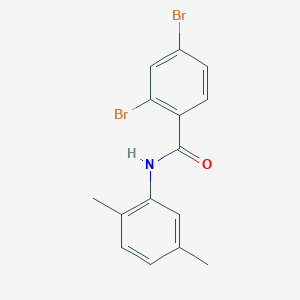
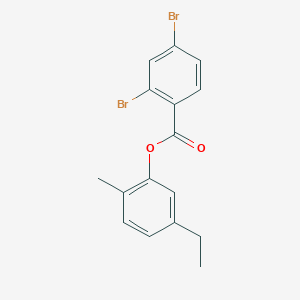


![Ethyl3-[(2,4-dibromobenzoyl)amino]benzoate](/img/structure/B310594.png)
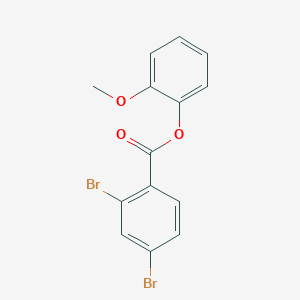
![Ethyl2-[(2,4-dibromobenzoyl)amino]benzoate](/img/structure/B310596.png)
